

Application Notes and Protocols for GR 100679 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: GR 100679

Cat. No.: B10773819

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

GR 100679 is a potent and selective antagonist of the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). The σ_1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels and intracellular calcium (Ca^{2+}) signaling. These application notes provide a detailed protocol for utilizing **GR 100679** in calcium imaging experiments to investigate its effects on intracellular calcium dynamics, particularly through its influence on store-operated calcium entry (SOCE).

Mechanism of Action:

The sigma-1 receptor is known to modulate intracellular Ca^{2+} homeostasis by interacting with key proteins involved in calcium signaling. It can associate with the ER Ca^{2+} sensor STIM1 (Stromal Interaction Molecule 1). Under resting conditions, STIM1 is distributed throughout the ER. Upon depletion of ER Ca^{2+} stores, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it activates Orai1, the pore-forming subunit of the Ca^{2+} release-activated Ca^{2+} (CRAC) channel, leading to SOCE.

Sigma-1 receptor agonists have been shown to inhibit SOCE by strengthening the interaction between the σ_1 receptor and STIM1, thereby attenuating the coupling of STIM1 to Orai1.[1][2] Conversely, as a σ_1 receptor antagonist, **GR 100679** is expected to disrupt the inhibitory action of the σ_1 receptor on STIM1. This disruption allows for a more robust interaction between STIM1 and Orai1 upon store depletion, leading to an enhanced SOCE and a subsequent increase in cytosolic Ca^{2+} concentration. Some studies have shown that sigma-1 receptor antagonists can evoke a rapid rise in cytosolic calcium.

Signaling Pathway of GR 100679 in Store-Operated Calcium Entry

Caption: Signaling pathway of **GR 100679** in modulating store-operated calcium entry.

Quantitative Data Summary

The following table summarizes typical concentrations and expected effects of compounds used in calcium imaging experiments investigating the role of the sigma-1 receptor. Please note that optimal concentrations may vary depending on the cell type and experimental conditions.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Materials and Reagents

- **GR 100679**: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C .

- Fura-2 AM: Prepare a stock solution (e.g., 1 mM) in anhydrous DMSO. Store at -20°C, protected from light.[3][4]
- Pluronic F-127: 20% solution in DMSO.
- Thapsigargin: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C.
- Ionomycin: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C.
- Cell Culture Medium: Appropriate for the cell line being used.
- Hanks' Balanced Salt Solution (HBSS): With and without Ca²⁺ and Mg²⁺.
- DMSO (Dimethyl sulfoxide): Anhydrous.
- EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid):
- Bovine Serum Albumin (BSA):
- Cells: A cell line known to express sigma-1 receptors (e.g., HEK293, PC12, or primary neurons).

Safety and Handling

- **GR 100679:** Specific safety data is not widely available. Handle with standard laboratory precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation and contact with skin and eyes. Users should obtain and consult the Safety Data Sheet (SDS) from their supplier.
- General Chemical Safety: Thapsigargin and Ionomycin are potent toxins. Fura-2 AM and DMSO can be absorbed through the skin. Handle all chemicals with appropriate caution and dispose of waste according to institutional guidelines.

Protocol for Calcium Imaging using Fura-2 AM

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

1. Cell Preparation (Day 1):

- Seed cells onto 24-well or 96-well black-walled, clear-bottom imaging plates, or onto glass coverslips in a density that will result in a 70-90% confluent monolayer on the day of the experiment.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Fura-2 AM Loading (Day 2):

- Prepare a Fura-2 AM loading solution. For each well/coverslip, you will need approximately 200 µL of loading buffer.
 - Loading Buffer: HBSS with Ca²⁺ and Mg²⁺, supplemented with 1 mg/mL BSA.
 - For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into the loading buffer.
 - Add Pluronic F-127 to the loading solution to a final concentration of 0.02% to aid in dye solubilization.
- Aspirate the cell culture medium from the cells.
- Wash the cells once with the loading buffer.
- Add the Fura-2 AM loading solution to the cells.
- Incubate for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.
- Add fresh loading buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

3. Calcium Imaging Experiment:

- Place the imaging plate or coverslip chamber onto the stage of a fluorescence microscope equipped for ratiometric imaging.

- Excite the Fura-2 AM-loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
- Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
- To investigate the effect of **GR 100679** on SOCE, first perfuse the cells with a Ca²⁺-free HBSS containing EGTA (1 mM) and Thapsigargin (1-2 μM) to deplete ER Ca²⁺ stores. This will cause an initial transient increase in cytosolic Ca²⁺ due to leakage from the ER, followed by a return to a lower plateau.
- During this store depletion phase, introduce **GR 100679** (at the desired concentration) into the Ca²⁺-free HBSS.
- After a stable baseline is achieved in the presence of Thapsigargin and **GR 100679**, reintroduce HBSS containing Ca²⁺ (e.g., 2 mM) and **GR 100679**.
- Record the change in the F340/F380 ratio. An increase in the ratio upon re-addition of extracellular Ca²⁺ represents SOCE.
- At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
 - Rmax: Add Ionomycin (1-5 μM) in the presence of high extracellular Ca²⁺ (e.g., 5-10 mM).
 - Rmin: Add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10 mM) to the Ca²⁺-free buffer.

4. Data Analysis:

- Calculate the F340/F380 ratio for each time point.
- The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:
$$[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{380max} / F_{380min})$$
- Compare the peak and area under the curve of the SOCE-mediated Ca²⁺ influx in the presence and absence of **GR 100679**.

Experimental Workflow



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Experimental workflow for a calcium imaging experiment using **GR 100679**.

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References

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